

An In-depth Technical Guide to Methyl 2-(trifluoromethyl)nicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(trifluoromethyl)nicotinate

Cat. No.: B163087

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CAS Number: 136483-17-5

Introduction: The Strategic Importance of Fluorinated Nicotines in Modern Drug Discovery

Methyl 2-(trifluoromethyl)nicotinate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyridine core, a methyl ester, and a trifluoromethyl group, makes it a highly valuable and versatile building block in the synthesis of complex bioactive molecules. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.^[1] This guide provides a comprehensive technical overview of **methyl 2-(trifluoromethyl)nicotinate**, including its synthesis, physicochemical properties, and its applications as a key intermediate in the development of novel therapeutic agents.

The pyridine ring is a prevalent scaffold in numerous approved drugs, and its derivatives exhibit a wide spectrum of biological activities. The nicotinate ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is known to profoundly influence a molecule's lipophilicity and electronic properties, often leading to improved pharmacokinetic profiles.

Physicochemical Properties and Characterization

Methyl 2-(trifluoromethyl)nicotinate is typically a colorless to pale yellow liquid or low-melting solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
CAS Number	136483-17-5	[2][3][4]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂	[3][4]
Molecular Weight	205.13 g/mol	[3][4]
Boiling Point	216.7 °C at 760 mmHg	[3]
Density	1.331 g/cm ³	[3]
Purity	Typically ≥97% (HPLC)	[3]
Synonyms	Methyl 2-(trifluoromethyl)pyridine-3-carboxylate, 2-Trifluoromethyl-nicotinic acid methyl ester	[3][4]

Spectroscopic Data for Structural Elucidation

The structural identity of **methyl 2-(trifluoromethyl)nicotinate** can be unequivocally confirmed through a combination of spectroscopic techniques.

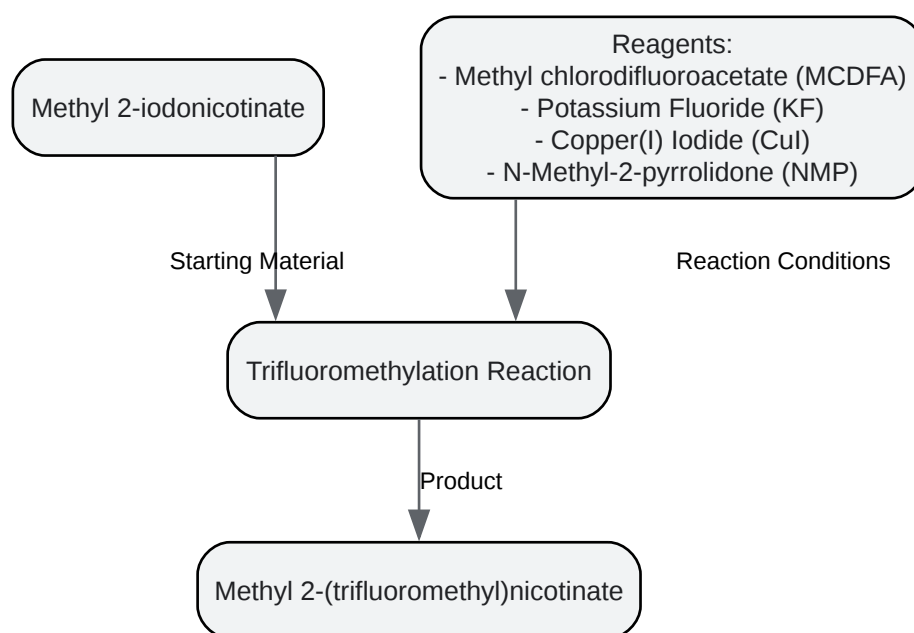
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons.
 - ¹³C NMR spectroscopy will display distinct resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the methyl carbon of the ester.
 - ¹⁹F NMR spectroscopy will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy: The IR spectrum will feature prominent absorption bands for the C=O stretching of the ester group and vibrations associated with the aromatic pyridine ring and the C-F bonds of the trifluoromethyl group.

Synthesis of Methyl 2-(trifluoromethyl)nicotinate: A Scalable Approach

While a specific, detailed experimental protocol for the direct synthesis of **methyl 2-(trifluoromethyl)nicotinate** is not readily available in peer-reviewed literature, a robust and scalable synthetic route can be devised based on established trifluoromethylation methodologies for similar heterocyclic systems. The following protocol is a representative procedure adapted from the kilogram-scale synthesis of the closely related methyl 6-chloro-5-(trifluoromethyl)nicotinate, which utilizes an inexpensive and readily available trifluoromethyl source.

Proposed Synthetic Workflow



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Sources

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(trifluoromethyl)nicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163087#methyl-2-trifluoromethyl-nicotinate-cas-number]

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